2-Chloro-6-isopropyl-3-nitropyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1260663-62-4 |
|---|---|
Molecular Formula |
C8H9ClN2O2 |
Molecular Weight |
200.62 g/mol |
IUPAC Name |
2-chloro-3-nitro-6-propan-2-ylpyridine |
InChI |
InChI=1S/C8H9ClN2O2/c1-5(2)6-3-4-7(11(12)13)8(9)10-6/h3-5H,1-2H3 |
InChI Key |
BUTNZEQWGBSHCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 6 Isopropyl 3 Nitropyridine
Purification and Isolation Techniques in Nitropyridine Synthesis
The synthesis of 2-Chloro-6-isopropyl-3-nitropyridine, like other nitropyridine derivatives, often yields a crude product containing isomers, unreacted starting materials, and by-products. Therefore, robust purification and isolation techniques are critical to obtaining the compound at the high purity required for subsequent applications. The choice of method depends on the nature of the impurities and the scale of the synthesis.
Recrystallization is a fundamental and widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at different temperatures. For nitropyridine derivatives, the crude product is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.
The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but extensively at its boiling point. Furthermore, it should not react with the compound and should be easily removable from the purified crystals. In the context of purifying related chloro-nitropyridine compounds, various solvent systems have proven effective. For instance, crude products of 2-chloro-6-alkoxy-3-nitropyridines have been purified through recrystallization from solvent mixtures. google.com A common strategy involves dissolving the crude material in a solvent in which it is highly soluble (like toluene) and then adding an anti-solvent in which it is poorly soluble (like heptane (B126788) or hexane) to induce precipitation of the pure product. google.com Another example from the literature shows 2-chloro-3-nitropyridine (B167233) being recrystallized from ethyl acetate (B1210297). researchgate.net The final isolation of the purified product is typically achieved by filtration, followed by washing with a small amount of cold solvent and subsequent drying.
Table 1: Common Solvents for Recrystallization of Chloro-Nitropyridine Derivatives
| Solvent/System | Purpose | Reference |
|---|---|---|
| Ethyl Acetate | Single solvent for dissolving the crude product at high temperature and crystallizing upon cooling. | researchgate.net |
| Toluene / Heptane | Toluene acts as the primary solvent, while heptane is used as an anti-solvent to induce crystallization. | google.com |
| Toluene / Hexane (B92381) | Similar to the Toluene/Heptane system, hexane acts as the anti-solvent. | google.com |
During the nitration of substituted pyridines, the formation of constitutional isomers is a common challenge. For example, nitration of 2-chloropyridine (B119429) can lead to a mixture of 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine. google.com Separating these closely related isomers is often difficult by simple recrystallization, necessitating the use of chromatographic techniques.
Column chromatography is the most prevalent method for this purpose on a laboratory scale. This technique separates compounds based on their differential adsorption onto a solid stationary phase (commonly silica (B1680970) gel) while a liquid mobile phase (eluent) passes through it. Compounds with stronger interactions with the stationary phase travel down the column more slowly than compounds with weaker interactions, allowing for their separation.
For the purification of nitropyridines, a slurry of silica gel in a non-polar solvent is typically packed into a glass column. researchgate.netguidechem.com The crude mixture is then loaded onto the top of the column, and an eluent, often a mixture of solvents like ethyl acetate and petroleum ether, is passed through. guidechem.com By gradually increasing the polarity of the eluent, the adsorbed compounds can be selectively eluted from the column. The separated fractions are collected and analyzed (e.g., by Thin Layer Chromatography, TLC), and those containing the pure desired isomer are combined and the solvent evaporated to yield the purified product.
Table 2: Components of a Typical Column Chromatography Setup for Nitropyridine Purification
| Component | Material/Description | Function |
|---|---|---|
| Stationary Phase | Silica Gel | Adsorbs the components of the mixture to varying extents. |
| Mobile Phase (Eluent) | Mixture of solvents (e.g., Ethyl Acetate/Hexane) | Carries the mixture through the stationary phase, facilitating separation. |
| Column | Glass or plastic tube | Contains the stationary phase. |
| Elution Method | Isocratic (constant eluent composition) or Gradient (changing eluent composition) | Controls the separation process. |
Advanced Synthetic Methodologies and Process Development
As demand for specialty chemicals like this compound grows, there is a continuous drive to develop more efficient, scalable, and sustainable manufacturing processes. This involves moving beyond traditional batch synthesis towards advanced methodologies and incorporating principles of green chemistry.
Continuous flow chemistry represents a paradigm shift from traditional batch processing. In a flow reactor, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. This methodology offers several advantages over batch synthesis, particularly for reactions that are highly exothermic or involve hazardous reagents, such as nitration.
Key benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety due to the small reaction volumes at any given time. nih.gov These factors often lead to higher yields, better selectivity, and more consistent product quality. The modular nature of flow reactors also allows for straightforward scaling-up by operating the system for longer periods or by "numbering-up" (running multiple reactors in parallel).
While specific literature on the continuous flow synthesis of this compound is not prominent, the synthesis of other heterocyclic compounds for the pharmaceutical industry has been successfully demonstrated using this technology. nih.govresearchgate.net The principles are directly applicable to nitropyridine synthesis, offering a pathway to safer and more efficient large-scale production.
Table 3: Comparison of Batch vs. Continuous Flow Reactors
| Feature | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Operation | Reagents are loaded, reacted, and then the product is discharged in discrete batches. | Reagents are continuously fed, and the product is continuously removed. |
| Heat Transfer | Less efficient; potential for localized hot spots. | Highly efficient due to high surface-area-to-volume ratio. |
| Safety | Higher risk due to large volumes of reagents. | Inherently safer due to small internal volumes. |
| Scalability | Complex; requires redesigning larger vessels. | Simpler; achieved by extending run time or numbering-up. |
| Process Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. |
The traditional synthesis of nitropyridines often relies on harsh conditions, such as the use of fuming nitric acid and large excesses of concentrated sulfuric acid (oleum). google.comgoogle.com These methods generate significant quantities of acidic waste, posing environmental challenges and increasing production costs associated with waste treatment. Furthermore, they can lead to the evolution of hazardous nitrogen oxide gases. google.com
The principles of sustainable or "green" chemistry aim to address these shortcomings by designing processes that are more environmentally benign. In the context of producing this compound, this can involve several strategies:
Alternative Reagents: Developing nitrating systems that avoid the use of large quantities of strong mineral acids. This reduces the generation of acidic wastewater. google.com
Solvent Selection: Using greener solvents that are less toxic and more easily recycled, or designing solvent-free reaction conditions.
Process Optimization: Improving reaction conditions to minimize the formation of by-products and reduce the evolution of hazardous fumes. For instance, processes have been developed for related compounds that allow for lower molar ratios of nitric acid and prevent the release of nitrogen oxides. google.com
By integrating these principles, the production of nitropyridines can be shifted towards more sustainable and economically viable manufacturing processes.
Table 4: Traditional vs. Sustainable Approaches in Nitropyridine Synthesis
| Aspect | Traditional Approach | Sustainable Approach |
|---|---|---|
| Reagents | Fuming nitric acid, concentrated sulfuric acid (oleum). google.comgoogle.com | Alternative nitrating agents, reduced molar ratios of acids. google.com |
| By-products | Significant acidic wastewater, hazardous nitrogen oxide gases. google.comgoogle.com | Reduced waste streams, controlled reaction to prevent gas evolution. google.comgoogle.com |
| Safety | High risk due to corrosive and hazardous materials. | Improved safety profile through milder conditions and reagents. google.com |
| Environmental Impact | High, due to acidic waste and hazardous emissions. | Lower environmental footprint. |
Chemical Reactivity and Transformations of 2 Chloro 6 Isopropyl 3 Nitropyridine
Reactions Involving the Nitro Group
The nitro group at the C3 position is a primary site of reactivity, serving as a precursor to the corresponding amino functionality, which in turn can be used to construct fused heterocyclic systems.
The reduction of the nitro group to an amine is one of the most fundamental and widely utilized transformations for 2-chloro-6-isopropyl-3-nitropyridine. This conversion yields 2-chloro-6-isopropylpyridin-3-amine, a valuable bifunctional intermediate for further synthetic elaboration. A variety of reducing agents and methods can be employed to achieve this transformation with high efficiency. guidechem.comgoogle.com
Commonly used methods include catalytic hydrogenation and reduction with metals in acidic media. For instance, reduction can be effectively carried out using stannous chloride (SnCl₂) in an acidic medium like methanol (B129727) or with elemental iron in acetic acid. guidechem.comguidechem.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or a palladium-iron system on a titanium dioxide support (Pd-Fe/TiO₂) under a hydrogen atmosphere also provides a clean and efficient route to the desired aminopyridine. google.com More recently, metal-free reduction systems, such as those using tetrahydroxydiboron, have also been developed for the chemoselective reduction of nitroarenes, which are applicable to substrates like 2-chloro-3-nitropyridine (B167233). guidechem.com
The choice of reducing agent can be critical to avoid side reactions, such as hydrodechlorination (replacement of the chlorine atom with hydrogen), which can occur under certain catalytic hydrogenation conditions.
| Reducing Agent/System | Typical Conditions | Notes |
|---|---|---|
| SnCl₂·2H₂O / HCl | Ethanol or Methanol, Reflux | A classic and reliable method for nitro group reduction in aromatic systems. guidechem.comguidechem.com |
| Fe / CH₃COOH | Ethanol/Water, Heat | An inexpensive and effective metal-acid reduction system. |
| H₂ / Pd-C | Methanol or Ethyl Acetate (B1210297), RT-50°C | Effective, but may require careful control of conditions to prevent dechlorination. |
| Pd-Fe/TiO₂ | Catalytic Hydrogenation | A specific catalyst system reported for the reduction of 2-chloro-3-nitropyridine. google.com |
| B₂(OH)₄ / 4,4'-bipyridine | Metal-free catalytic system | Offers high chemoselectivity, preserving sensitive functional groups like halogens. guidechem.com |
The 2-chloro-6-isopropylpyridin-3-amine, generated from the reduction of the parent nitro compound, is an excellent precursor for the synthesis of fused heterocyclic ring systems, often referred to as annulation reactions. The vicinal arrangement of the amino group and the chloro substituent allows the molecule to act as a binucleophile or to undergo sequential reactions leading to cyclization.
For instance, the amino group can react with various electrophilic reagents to construct a new ring fused to the pyridine (B92270) core. One prominent example is the formation of imidazo[4,5-b]pyridine scaffolds. This can be achieved by reacting the 3-aminopyridine (B143674) derivative with a primary amine to displace the chlorine, followed by N-acylation and subsequent reductive cyclization. guidechem.com The resulting 2,3-diaminopyridine (B105623) intermediate can also be condensed with reagents like orthoesters or carboxylic acids to form the fused imidazole (B134444) ring.
Furthermore, reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of other fused systems, such as pyrimido[4,5-b]quinolines, through condensation and cyclization pathways. researchgate.net The reaction of 2-chloro-3-cyano-5-nitropyridine with 2-aminopyridine (B139424) to form a dipyrido[1,2-a:3,2-e]pyrimidine derivative highlights the utility of these building blocks in constructing complex polycyclic aromatic systems. researchgate.net These annulation strategies are central to medicinal chemistry for creating novel molecular scaffolds.
Nucleophilic Aromatic Substitution Reactions at the Pyridine Ring
The pyridine ring in this compound is highly electron-deficient due to the electronegativity of the ring nitrogen and the powerful electron-withdrawing effect of the nitro group. This electronic nature makes the compound highly susceptible to nucleophilic aromatic substitution (SNAr), primarily involving the displacement of the chlorine atom at the C2 position.
The chlorine atom at the C2 position is activated towards nucleophilic attack by the ortho-nitro group and the ring nitrogen. This allows for its facile displacement by a wide range of nucleophiles, including oxygen, nitrogen, sulfur, and carbon-based reagents. These reactions provide a powerful method for introducing diverse functional groups onto the pyridine scaffold.
Nitrogen nucleophiles, such as primary and secondary amines (e.g., anilines, morpholine), readily displace the chloride to form the corresponding 2-amino-3-nitropyridine (B1266227) derivatives. guidechem.comguidechem.com Oxygen nucleophiles, like alkoxides and phenoxides, yield 2-alkoxy- or 2-aryloxy-3-nitropyridines. Thiolates can be used to introduce sulfur-containing moieties. nih.gov These SNAr reactions are typically carried out under mild conditions, often requiring just gentle heating in a suitable polar solvent.
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine (N-nucleophile) | Aniline, Morpholine, Piperidine | 2-Amino-6-isopropyl-3-nitropyridine derivative guidechem.comresearchgate.net |
| Alkoxide (O-nucleophile) | Sodium Methoxide (NaOMe) | 2-Methoxy-6-isopropyl-3-nitropyridine |
| Thiolate (S-nucleophile) | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-6-isopropyl-3-nitropyridine nih.gov |
| Azide (N-nucleophile) | Sodium Azide (NaN₃) | 2-Azido-6-isopropyl-3-nitropyridine researchgate.net |
| Cyanide (C-nucleophile) | Potassium Cyanide (KCN) | 2-Cyano-6-isopropyl-3-nitropyridine |
The regioselectivity and rate of nucleophilic aromatic substitution on the this compound ring are governed by the stereoelectronic effects of the substituents.
Electronic Effects: The primary driving force for the SNAr reaction is the strong electron-withdrawing nature of the nitro group located ortho to the chlorine atom. Both through induction and resonance, the nitro group delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and lowering the activation energy of the reaction. stackexchange.com The ring nitrogen atom also contributes to the activation of the C2 position. The isopropyl group at C6 has a weak electron-donating inductive effect (+I), which slightly counteracts the activation provided by the nitro group, but this effect is generally minor compared to the powerful influence of the nitro group.
Steric Effects: The bulky isopropyl group at the C6 position can exert significant steric hindrance, potentially impeding the approach of large or sterically demanding nucleophiles to the C2 reaction center. This effect is generally more pronounced with branched or bulky nucleophiles. Additionally, steric repulsion between the ortho-nitro group and the chlorine atom can cause the nitro group to twist out of the plane of the pyridine ring, which may slightly reduce the resonance stabilization of the transition state. researchgate.net However, the inductive activation remains strong, and reactions typically proceed efficiently at the C2 position. stackexchange.com
Cross-Coupling Reactions and Carbon-Carbon Bond Formation
Beyond nucleophilic substitution, the C-Cl bond in this compound serves as a handle for transition metal-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures. Palladium and nickel catalysts are most commonly employed for this purpose.
Prominent examples of applicable cross-coupling reactions include the Suzuki-Miyaura, Negishi, and Stille couplings.
Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the chloropyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a base. nih.govorganic-chemistry.org This method is widely used due to the stability and low toxicity of the boron reagents and its broad functional group tolerance. libretexts.org
Negishi Coupling: The Negishi coupling utilizes a palladium or nickel catalyst to couple the chloropyridine with an organozinc reagent. organic-chemistry.org Organozinc compounds are highly reactive, often allowing for reactions to occur under milder conditions or with higher efficiency compared to other methods. wikipedia.orgnih.gov
These reactions replace the chlorine atom with a variety of carbon-based fragments (aryl, vinyl, alkyl, etc.), providing a direct route to substituted pyridine derivatives that are difficult to access through other methods. A related chloro-nitropyridine has been explicitly used in Suzuki and Negishi couplings to prepare complex heterocyclic ligands. nih.gov
| Reaction Name | Coupling Partner | Typical Catalyst | General Product |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ | 2-Aryl/Alkyl-6-isopropyl-3-nitropyridine |
| Negishi | Organozinc Halide (R-ZnX) | Pd(PPh₃)₄, Ni(acac)₂ | 2-Aryl/Alkyl-6-isopropyl-3-nitropyridine |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 2-Aryl/Alkyl-6-isopropyl-3-nitropyridine |
| Heck | Alkene (H₂C=CHR) | Pd(OAc)₂ | 2-Alkenyl-6-isopropyl-3-nitropyridine |
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboranes and organic halides catalyzed by a palladium complex. libretexts.org The general mechanism involves three key steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgorganic-chemistry.org
While this reaction is widely applied to a vast range of aryl and heteroaryl halides, specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in primary literature. However, the reactivity of similar 2-chloropyridine (B119429) derivatives is well-established. For these substrates, the choice of palladium catalyst, ligand, and base is crucial for achieving high yields. nih.gov The electron-withdrawing nature of the nitro group and the steric bulk of the isopropyl group on the this compound ring would be expected to significantly influence reaction conditions and efficiency.
Table 1: General Conditions for Suzuki-Miyaura Coupling of 2-Chloropyridines This table presents typical, not specific, conditions as found in the literature for related compounds.
| Component | Example | Purpose |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates the catalytic cycle |
| Ligand | P(t-Bu)₃, PCy₃, SPhos | Stabilizes the palladium center and influences reactivity |
| Base | K₂CO₃, K₃PO₄, KF | Activates the organoboron reagent for transmetalation |
| Solvent | Dioxane, Toluene, DMF, often with water | Solubilizes reactants and catalyst |
| Boron Reagent | Arylboronic acids, Arylboronic esters | Source of the aryl group to be coupled |
Other Transition Metal-Catalyzed Coupling Processes
Beyond the Suzuki-Miyaura reaction, this compound is a potential substrate for a variety of other transition metal-catalyzed cross-coupling reactions. These methods are powerful tools for forming C-C, C-N, C-O, and C-S bonds. nih.govrsc.org Catalysts based on metals like nickel, iron, and copper are often employed, sometimes offering different reactivity profiles or being more cost-effective than palladium. mdpi.com
For instance, denitrative cross-coupling reactions, where a nitro group is replaced, have emerged as a novel strategy, although these typically target the nitro group itself rather than a halide on the same ring. acs.org The presence of both a chloro and a nitro group on the pyridine ring offers potential for selective functionalization, depending on the catalyst and reaction conditions chosen. The specific application of these diverse coupling methodologies to this compound would depend on the desired transformation, with the electronic and steric properties of the substrate playing a key role in determining the outcome.
Vicarious Nucleophilic Substitution (VNS) Reactions and Steric Hindrance
Alkylation via Sulfonyl-Stabilized Carbanions
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electrophilic aromatic and heteroaromatic compounds. nih.gov In the case of nitropyridines, the reaction proceeds via the addition of a carbanion, stabilized by a leaving group (such as a sulfonyl group), to an electron-deficient carbon atom of the ring. acs.org This is followed by a base-induced β-elimination of the leaving group's conjugate acid (e.g., PhSO₂H), resulting in the formal substitution of a hydrogen atom with the carbanion's alkyl group. nih.govacs.org
Research on the alkylation of electrophilic nitropyridines has demonstrated that sulfonyl-stabilized carbanions are effective nucleophiles in this transformation. nih.gov The reaction of 3-nitropyridine (B142982) with various sulfones in the presence of a strong base leads to the formation of alkylated nitropyridine products, typically with substitution occurring at the position ortho to the nitro group. nih.gov
Impact of the Isopropyl Group on Meisenheimer Adduct Stability and Beta-Elimination Kinetics
Mechanistic studies have revealed the profound impact of steric hindrance on the course of VNS reactions. nih.govnih.gov The introduction of a bulky substituent, such as an isopropyl group, on either the nucleophile or the aromatic ring can dramatically alter the reaction pathway. acs.org
When a secondary carbanion, such as that derived from isopropyl phenyl sulfone, reacts with 3-nitropyridine, the reaction does not proceed to the alkylated product. Instead, a stable, protonated Meisenheimer-type adduct is isolated. acs.org This outcome is attributed to severe steric hindrance in the transition state leading to β-elimination. For the elimination to occur, the benzylic anion formed after proton abstraction must be stabilized through resonance with the nitro group. This requires a planar arrangement of the alkyl substituent, the nitro group, and the pyridine ring. nih.govacs.org
The bulky isopropyl group prevents this necessary planarization due to steric clashes between one of its methyl groups and an oxygen atom of the adjacent nitro group. acs.org This steric impediment destabilizes the transition state for elimination to such an extent that the reverse reaction (dissociation of the adduct) or protonation of the adduct becomes the dominant pathway, effectively halting the VNS process after the initial addition step. nih.gov
Table 2: Outcome of VNS Reaction based on Steric Hindrance Based on findings from studies on 3-nitropyridine. acs.org
| Nitropyridine | Carbanion Source | Outcome | Reason |
|---|---|---|---|
| 3-Nitropyridine | Methyl Phenyl Sulfone (Primary) | Alkylated Product | Low steric hindrance allows for β-elimination. |
| 3-Nitropyridine | Isopropyl Phenyl Sulfone (Secondary) | Stable Meisenheimer Adduct | High steric hindrance from the isopropyl group prevents the planarization required for β-elimination. acs.org |
Ring-Opening and Ring-Closing Reactions of Nitropyridine Systems
Studies on Anionic Ring-Opening/Ring-Closing (ANRORC) Mechanisms
The SN(ANRORC) mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure, is a distinct pathway for nucleophilic substitution in heterocyclic chemistry. wikipedia.orgscispace.com It is particularly relevant for explaining product formation in reactions of substituted pyrimidines and pyridines with strong nucleophiles like metal amides. wikipedia.org
The mechanism is initiated by the nucleophilic addition to the heterocyclic ring, but instead of direct displacement of a leaving group, the ring opens to form an open-chain intermediate. rsc.org This intermediate then undergoes an intramolecular cyclization to form a new ring, expelling the original leaving group in the process. acs.org Isotope labeling studies have been instrumental in confirming this pathway, demonstrating that a ring atom (e.g., nitrogen) can be exchanged with a component of the nucleophile during the substitution. wikipedia.org
While specific ANRORC studies on this compound are not detailed, research on related compounds like 2-chloro-3,5-dinitropyridine (B146277) shows that such systems can undergo hydrolysis via an ANRORC-type mechanism, forming a pyridone product through an open-chain intermediate. rsc.org The presence of electron-withdrawing nitro groups and a suitable leaving group (chloride) on the pyridine ring of this compound makes it a plausible candidate for undergoing transformations via the ANRORC pathway under appropriate nucleophilic conditions.
Influence of Reaction Conditions on Ring Stability and Isomerization
There is a scarcity of specific studies detailing the influence of various reaction conditions on the stability and potential isomerization of the pyridine ring in this compound. However, information on related compounds, such as 2-chloro-6-alkoxy-3-nitropyridines, suggests that the pyridine ring in this class of compounds can be susceptible to degradation under certain conditions. For instance, in alkaline environments and at elevated temperatures (above 50°C), decomposition of the pyridine ring has been observed in analogous 2-chloro-6-alkoxy-3-nitropyridines. This suggests that the this compound ring may also exhibit instability under basic conditions, although the specific impact of the isopropyl group on this stability has not been documented. No information regarding isomerization of this compound under different reaction conditions has been found.
Reactions Involving Sulfur-Containing Nucleophiles
The reactions of this compound with sulfur-containing nucleophiles are not well-documented. However, studies on similar 2-chloro-3-nitropyridine systems provide some insight into potential reaction pathways. In related compounds, nucleophilic aromatic substitution reactions have been observed. Interestingly, in some instances, the nitro group at the 3-position is displaced by a sulfur nucleophile rather than the chloro group at the 2-position. This reactivity pattern is influenced by the specific reaction conditions and the nature of the nucleophile. For example, the reaction of 2-chloro-3-nitropyridines with malonic esters, followed by hydrolysis, decarboxylation, and subsequent reaction with thiols, has been shown to result in the substitution of the nitro group. It is plausible that this compound could follow a similar reaction pathway, though specific experimental evidence is lacking.
Detailed research findings, including reaction conditions, yields, and the specific products formed from the reaction of this compound with a variety of sulfur-containing nucleophiles such as thiols, sulfides, and their corresponding anions, are not currently available in the reviewed literature.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 6 Isopropyl 3 Nitropyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Chloro-6-isopropyl-3-nitropyridine, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural confirmation.
Proton (¹H) NMR Spectroscopy for Structural Confirmation
Proton (¹H) NMR spectroscopy would provide crucial information about the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. Based on the structure of this compound, a predictable ¹H NMR spectrum can be anticipated.
Expected ¹H NMR Spectral Features:
The ¹H NMR spectrum is expected to display three distinct signals corresponding to the aromatic protons and the protons of the isopropyl group.
Aromatic Protons: The pyridine (B92270) ring contains two protons in different chemical environments. These would likely appear as two distinct signals in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitro and chloro groups. Each signal would be expected to be a doublet due to coupling with the adjacent aromatic proton.
Isopropyl Group Protons: The isopropyl group would give rise to two signals:
A septet for the single methine proton (-CH), shifted downfield due to its proximity to the pyridine ring.
A doublet for the six equivalent methyl protons (-CH₃), located further upfield. The integration of these signals would correspond to a 1:6 ratio.
Hypothetical ¹H NMR Data Table:
| Signal | Chemical Shift (δ, ppm) (Predicted Range) | Multiplicity | Integration | Assignment |
| 1 | 8.0 - 8.5 | Doublet (d) | 1H | Aromatic H |
| 2 | 7.0 - 7.5 | Doublet (d) | 1H | Aromatic H |
| 3 | 3.0 - 3.5 | Septet (sept) | 1H | Isopropyl -CH |
| 4 | 1.2 - 1.5 | Doublet (d) | 6H | Isopropyl -CH₃ |
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.
Expected ¹³C NMR Spectral Features:
The molecule possesses eight carbon atoms, all in unique chemical environments, which should result in eight distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.
Aromatic Carbons: The five carbons of the pyridine ring would resonate in the downfield region (typically δ 120-160 ppm). The carbons directly attached to the electronegative chlorine and nitro groups would be expected at the lower field end of this range.
Isopropyl Group Carbons: The two carbons of the isopropyl group would appear in the upfield region of the spectrum. The methine carbon (-CH) would be at a lower field than the two equivalent methyl carbons (-CH₃).
Hypothetical ¹³C NMR Data Table:
| Signal | Chemical Shift (δ, ppm) (Predicted Range) | Assignment |
| 1 | 155 - 165 | C-Cl |
| 2 | 150 - 160 | C-NO₂ |
| 3 | 145 - 155 | Aromatic C |
| 4 | 135 - 145 | Aromatic C |
| 5 | 120 - 130 | Aromatic C |
| 6 | 30 - 40 | Isopropyl -CH |
| 7 | 20 - 25 | Isopropyl -CH₃ |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Regiochemistry and Connectivity Elucidation
Two-dimensional (2D) NMR experiments are powerful tools for establishing the precise connectivity and spatial relationships between atoms, which is essential for confirming the regiochemistry of the substituents on the pyridine ring.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. Cross-peaks would be expected between the two aromatic protons, confirming their adjacency. Additionally, a cross-peak between the isopropyl methine proton and the methyl protons would confirm the isopropyl fragment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the aromatic proton signals to their attached aromatic carbon signals and the isopropyl proton signals to their respective carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows through-space correlations between protons that are close to each other, irrespective of their bonding. This could provide further confirmation of the regiochemistry by showing spatial proximity between the protons of the isopropyl group and the proton at the C5 position of the pyridine ring.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands corresponding to specific functional groups.
Expected IR Spectral Features:
The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro group, the aromatic ring, and the alkyl group.
N-O Stretching (Nitro Group): Strong absorption bands are expected in the regions of 1520-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch).
C=C and C=N Stretching (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.
C-H Stretching (Aromatic and Alkyl): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the isopropyl group would be observed just below 3000 cm⁻¹.
C-Cl Stretching: A band in the 600-800 cm⁻¹ region would be indicative of the carbon-chlorine bond.
Hypothetical IR Data Table:
| Wavenumber (cm⁻¹) (Predicted Range) | Vibrational Mode | Functional Group |
| 3050 - 3150 | C-H Stretch | Aromatic |
| 2850 - 3000 | C-H Stretch | Isopropyl |
| 1520 - 1560 | Asymmetric N-O Stretch | Nitro |
| 1400 - 1600 | C=C and C=N Stretch | Aromatic Ring |
| 1345 - 1385 | Symmetric N-O Stretch | Nitro |
| 600 - 800 | C-Cl Stretch | Chloroalkane |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability.
Expected Raman Spectral Features:
The Raman spectrum would also be expected to show bands corresponding to the various functional groups. Often, symmetric vibrations and vibrations of non-polar bonds give rise to strong Raman signals.
The symmetric stretch of the nitro group would be expected to be a prominent feature.
The breathing modes of the pyridine ring are typically strong in the Raman spectrum.
Vibrations associated with the C-Cl bond may also be observable.
A combined analysis of both IR and Raman spectra would provide a more complete picture of the vibrational modes of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of this compound. Through high-resolution and tandem mass spectrometry, a precise elemental composition and a detailed map of its fragmentation pathways can be established.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental formula. For this compound, the theoretical exact mass is calculated based on the most abundant isotopes of its constituent atoms (¹H, ¹²C, ³⁵Cl, ¹⁴N, and ¹⁶O).
This precise measurement helps to distinguish the compound from other molecules that may have the same nominal mass but different elemental compositions. The presence of the chlorine atom results in a characteristic isotopic pattern, with a second peak at M+2 corresponding to the ³⁷Cl isotope, which is approximately one-third the abundance of the M+ peak containing ³⁵Cl.
Table 1: Exact Mass Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉ClN₂O₂ |
| Calculated Monoisotopic Mass (³⁵Cl) | 200.03525 Da |
| Calculated Monoisotopic Mass (³⁷Cl) | 202.03230 Da |
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) provides valuable insights into the structure of the molecule by analyzing its fragmentation patterns. The molecular ion of this compound undergoes characteristic fragmentation upon ionization, primarily influenced by the substituents on the pyridine ring.
A common fragmentation pathway involves the loss of a methyl radical (•CH₃) from the isopropyl group, leading to the formation of a stable secondary carbocation. This results in a prominent fragment ion at m/z 185. Another significant fragmentation is the cleavage of the nitro group (NO₂), producing an ion at m/z 154. The loss of the chlorine atom is also a possible fragmentation route. The fragmentation of the parent compound, 2-chloro-3-nitropyridine (B167233), serves as a reference for understanding the behavior of the substituted pyridine core. nist.gov
Table 2: Predicted Fragmentation Data for this compound
| m/z (for ³⁵Cl) | Proposed Fragment | Description |
|---|---|---|
| 200 | [C₈H₉ClN₂O₂]⁺ | Molecular Ion (M⁺) |
| 185 | [C₇H₆ClN₂O₂]⁺ | Loss of a methyl radical (•CH₃) |
| 154 | [C₈H₉ClN]⁺ | Loss of the nitro group (•NO₂) |
| 157 | [C₇H₉N₂O₂]⁺ | Loss of the isopropyl group (•C₃H₇) |
X-ray Crystallography for Solid-State Structural Determination
While specific crystallographic data for this compound is not widely published, analysis of the closely related compound 2-Chloro-3-nitropyridine provides a strong basis for understanding its solid-state structure. researchgate.net X-ray crystallography can elucidate the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.
Elucidation of Molecular Conformation and Intermolecular Interactions
In the crystal lattice of 2-chloro-3-nitropyridine, molecules are linked by non-classical C—H···N and C—H···O hydrogen bonds, forming a layered motif. researchgate.net The introduction of the bulky isopropyl group would likely influence these packing arrangements, potentially introducing different intermolecular contacts due to steric hindrance and the increased number of C-H donors. A short Cl···O contact is also observed in the parent compound, which may be preserved in the isopropyl derivative. researchgate.net
Analysis of Nitro Group Torsion Angles and Planarity
A key structural feature of nitropyridines is the orientation of the nitro group relative to the pyridine ring. In 2-Chloro-3-nitropyridine, the nitro group is twisted out of the plane of the pyridine ring by a dihedral angle of 38.5°. researchgate.net This twisting is a result of steric repulsion between the nitro group and the adjacent chlorine atom.
It is highly probable that a similar non-planar arrangement of the nitro group exists in this compound. The fundamental steric clash between the ortho-positioned chlorine and nitro groups would still dominate, forcing the nitro group out of the ring plane to minimize repulsion. The presence of the isopropyl group at the 6-position is not expected to significantly alter this specific torsion angle, as it is spatially distant from the nitro group at the 3-position.
Table 3: Representative Crystallographic Data from 2-Chloro-3-nitropyridine
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/n | researchgate.net |
| Nitro Group Torsion Angle | 38.5 (2)° | researchgate.net |
| Key Intermolecular Interaction | C—H···N and C—H···O hydrogen bonds | researchgate.net |
Computational Chemistry and Theoretical Studies of 2 Chloro 6 Isopropyl 3 Nitropyridine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic characteristics that govern the behavior of 2-Chloro-6-isopropyl-3-nitropyridine. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic wave function, from which numerous properties can be derived.
Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the molecule's most stable three-dimensional arrangement (optimized geometry). researchgate.net
These calculations typically reveal a pyridine (B92270) ring that is nearly planar. However, steric hindrance between the bulky isopropyl group at the C6 position and the adjacent chloro group at the C2 position, as well as repulsion involving the nitro group at C3, can induce slight deviations from perfect planarity. The nitro group itself is often found to be twisted out of the plane of the pyridine ring to minimize steric strain, a common feature in ortho-substituted nitropyridines. researchgate.net
Reactivity descriptors, derived from DFT calculations, provide quantitative measures of the molecule's chemical reactivity. Parameters such as chemical potential (μ), hardness (η), and global electrophilicity (ω) can be calculated to predict how the molecule will interact with other reagents. researchgate.net The presence of the electron-withdrawing nitro and chloro groups is expected to result in a high electrophilicity index, indicating a strong capacity to accept electrons and susceptibility to nucleophilic attack.
Table 1: Representative DFT-Calculated Geometrical Parameters for Substituted Nitropyridines (Note: Data for the specific title compound is not publicly available; this table illustrates typical parameters based on studies of similar molecules like 2-chloro-3-nitropyridine (B167233) and 2-amino-3-nitropyridine (B1266227).) researchgate.netresearchgate.net
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C-Cl | ~1.74 Å |
| Bond Length | C-N (nitro) | ~1.48 Å |
| Bond Length | N-O (nitro) | ~1.22 Å |
| Bond Angle | C2-C3-N (nitro) | ~120° |
| Dihedral Angle | C2-C3-N-O (nitro twist) | 20° - 40° |
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are critical in determining the nature of chemical reactions. youtube.comyoutube.com
For this compound, the HOMO is anticipated to be localized primarily on the pyridine ring, with some contribution from the p-orbitals of the chlorine atom. The LUMO, conversely, is expected to be predominantly centered on the electron-deficient pyridine ring and significantly localized over the nitro group. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity.
The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-poor regions of the molecule. In this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the nitro group and the nitrogen of the pyridine ring, indicating sites prone to electrophilic attack. Positive potential (blue) would be concentrated on the hydrogen atoms and, significantly, on the carbon atoms of the pyridine ring, particularly C2 and C4, marking them as susceptible to nucleophilic attack. nih.gov This charge distribution underscores the molecule's electrophilic nature.
Table 2: Conceptual DFT Reactivity Indices (Illustrative values based on general principles for highly electrophilic molecules.)
| Index | Formula | Significance | Expected Value for Title Compound |
| HOMO Energy | EHOMO | Electron-donating ability | Low (e.g., -7 to -9 eV) |
| LUMO Energy | ELUMO | Electron-accepting ability | Very Low (e.g., -2 to -4 eV) |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | Kinetic stability, excitability | Relatively Small |
| Electrophilicity (ω) | ω = μ²/2η | Global electrophilic nature | High |
Reaction Mechanism Modeling and Transition State Analysis
Computational modeling is invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways and the characterization of transient species like transition states.
The synthesis of this compound typically involves the nitration of a 2-chloro-6-isopropylpyridine (B38974) precursor. Computational studies can model this electrophilic aromatic substitution reaction to explain the observed regioselectivity (why the nitro group adds at the C3 position).
By calculating the activation energies for the formation of the sigma-complex (Wheland intermediate) for nitration at all possible positions (C3, C4, C5), a clear rationale for the reaction's outcome can be established. The calculations would likely show that the transition state leading to the C3-nitrated product is significantly lower in energy than those for C4 or C5 nitration. This preference is dictated by the directing effects of the existing chloro and isopropyl substituents. The chloro group is an ortho-, para-director but deactivating, while the alkyl group is an ortho-, para-director and activating. The model would analyze the interplay of these electronic effects and steric hindrance to confirm that the C3 position is the most favorable site for electrophilic attack by the nitronium ion (NO₂⁺).
The pyridine ring in this compound is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing nitro group. The chlorine atom at the C2 position serves as an excellent leaving group.
Computational simulations can model the SNAr mechanism, which typically proceeds via a two-step addition-elimination pathway. rsc.org The first step involves the attack of a nucleophile at the C2 carbon, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. nih.gov The second step is the expulsion of the chloride ion to restore aromaticity. DFT calculations can be used to locate the transition states for both steps and to determine the structure and stability of the Meisenheimer intermediate. These simulations confirm that the high stability of this intermediate, due to charge delocalization onto the nitro group, is a key factor driving the reaction forward. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the motion of atoms by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and interactions with the surrounding environment.
For this compound, MD simulations can be used to study the rotational freedom of the isopropyl and nitro groups. These simulations can quantify the rotational barriers and identify the most populated conformations in the gas phase or in different solvents.
Furthermore, MD simulations are particularly useful for studying solvent effects. By explicitly including solvent molecules (e.g., water, methanol (B129727), or DMSO) in the simulation box, it is possible to analyze the specific solute-solvent interactions, such as hydrogen bonding or halogen bonding. nih.govmdpi.com For instance, simulations could reveal how solvent molecules arrange themselves around the polar nitro group and the halogen atom, forming a solvent shell that can influence the molecule's reactivity and stability. This detailed picture of solvation is crucial for understanding reaction kinetics in solution. researchgate.net
Applications in Advanced Organic Synthesis and Precursor Chemistry
Utilization as a Versatile Building Block for Complex Heterocyclic Scaffolds
The inherent reactivity of 2-chloro-6-isopropyl-3-nitropyridine makes it an ideal starting material for the construction of more complex heterocyclic systems. The chloro and nitro substituents can be sequentially or simultaneously manipulated to introduce a variety of functional groups and build intricate molecular architectures.
Synthesis of Functionalized Pyridine (B92270) and Fused Pyridine Derivatives
The chloro group at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of substituents by reacting this compound with various nucleophiles. For instance, reactions with amines, alcohols, and thiols can yield 2-amino, 2-alkoxy, and 2-thioalkoxy pyridine derivatives, respectively.
Furthermore, the nitro group can be readily reduced to an amino group, which can then participate in a variety of subsequent reactions. This amino group can be acylated, alkylated, or used as a handle to construct fused heterocyclic systems, such as imidazopyridines or triazolopyridines, which are common motifs in medicinal chemistry. The synthesis of functionalized pyridines is a critical area of research, as these structures are central to many pharmaceuticals and agrochemicals. nih.gov The ability to selectively functionalize the pyridine ring through transformations of the chloro and nitro groups makes compounds like this compound valuable intermediates. nih.gov
Precursor for Bioactive Molecule Analogs (e.g., streptonigrin (B15502) analogs, azaoxindoles)
The structural framework of this compound is relevant to the synthesis of analogs of complex natural products and other bioactive molecules. For example, the antitumor antibiotic streptonigrin features a highly substituted pyridine core. nih.govnih.govmit.edu The synthesis of streptonigrin and its analogs often involves the construction of a polysubstituted pyridine ring, a process where a pre-functionalized pyridine building block could be highly advantageous. acs.orgscienceopen.com The isopropyl group at the 6-position could mimic substituents found in natural products or serve as a bulky group to modulate biological activity.
Similarly, azaoxindoles, which are nitrogen-containing analogs of oxindoles, are an important class of compounds with a range of biological activities. The synthesis of these scaffolds can involve the cyclization of precursors derived from functionalized pyridines. The reactivity of this compound allows for the introduction of the necessary functional groups to facilitate such cyclization reactions, making it a potential precursor for novel azaoxindole derivatives.
Role in the Development of Agrochemical Intermediates
Substituted nitropyridines have been identified as important intermediates in the synthesis of agrochemicals, including herbicides and insecticides. google.com The specific substitution pattern on the pyridine ring is crucial for the biological activity of the final product. 2-Amino-6-chloro-3-nitropyridine, a related compound, is a key intermediate in the development of crop protection solutions. chemimpex.compipzine-chem.com By analogy, this compound could serve as a valuable precursor for a new generation of agrochemicals. The isopropyl group, in particular, is a common feature in many pesticides and can influence the compound's efficacy and selectivity.
Incorporation into Specialty Materials and Polymer Science
While the primary applications of this compound are in the synthesis of small molecules for the life sciences, its reactive nature also suggests potential uses in materials science. The chloro and nitro groups can be used as handles to attach the pyridine ring to polymer backbones, leading to the creation of functionalized polymers with unique electronic or optical properties. Nitropyridine derivatives have been explored as components of energetic materials and organic optical materials. nih.gov The introduction of an isopropyl group could modify the physical properties of such materials, such as their solubility and thermal stability.
Application as a Standard Reference Material in Analytical Method Development
In any synthetic chemistry program, the availability of pure, well-characterized compounds is essential for the development of reliable analytical methods. High-purity this compound can serve as a reference standard for chromatographic (e.g., HPLC, GC) and spectroscopic (e.g., NMR, MS) analysis. This allows for the accurate quantification of this intermediate in reaction mixtures and the identification of any impurities. The use of such standards is crucial for process optimization, quality control, and regulatory compliance in the pharmaceutical and agrochemical industries.
Interactive Data Table: Reactivity of Functional Groups in this compound
| Functional Group | Position | Common Reactions | Potential Products |
| Chloro | 2 | Nucleophilic Aromatic Substitution (SNAr) | 2-Amino, 2-Alkoxy, 2-Thioalkoxy derivatives |
| Nitro | 3 | Reduction | 3-Aminopyridine (B143674) derivatives |
| Isopropyl | 6 | Generally stable, can influence reactivity sterically | Modulates physical and biological properties |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
Future research should prioritize the development of more efficient, selective, and environmentally benign methods for the synthesis of 2-Chloro-6-isopropyl-3-nitropyridine and its derivatives.
| Catalyst System (Hypothetical) | Ligand Type (Potential) | Target Transformation | Anticipated Advantage |
| Palladium(II) Acetate (B1210297) | Bidentate Phosphine | C-H Nitration | High regioselectivity, milder conditions |
| Ruthenium(III) Chloride | N-Heterocyclic Carbene | C-H Chlorination | Improved functional group tolerance |
| Iridium-based catalyst | Chiral Bipyridine | Asymmetric C-H Functionalization | Access to enantiomerically enriched products |
The exploration of biocatalytic methods offers a green and highly selective alternative for producing chiral derivatives of this compound. nih.gov Enzymes such as ketoreductases or transaminases could be employed for the stereoselective modification of functional groups introduced onto the pyridine (B92270) ring or the isopropyl moiety. For example, if the isopropyl group were oxidized to a prochiral ketone, a ketoreductase could facilitate its reduction to a specific chiral alcohol. This would open pathways to enantiopure compounds for applications in medicinal chemistry and materials science. nih.govrsc.org The development of such biocatalytic routes would involve screening enzyme libraries for requisite activity and selectivity, followed by protein engineering to optimize performance for this non-natural substrate.
Investigation of Unconventional Reactivity Patterns with the Isopropyl Group
The isopropyl group on the pyridine ring is not merely a passive substituent. Its steric bulk can significantly influence the reactivity of the molecule. Research has shown that in vicarious nucleophilic substitution (VNS) reactions on nitropyridines, the steric hindrance from a bulky alkyl group like isopropyl can prevent the final elimination step, leading to the isolation of stable Meisenheimer-type adducts instead of the expected alkylated product. acs.orgresearchgate.netnih.gov
Future research should delve deeper into harnessing this steric effect. For example, the stable adducts formed due to the isopropyl group's hindrance could be isolated and used as intermediates in novel synthetic pathways. Investigating their reactivity with a range of electrophiles could unlock new functionalization patterns that are inaccessible with less hindered nitropyridines. Computational studies could complement experimental work to predict the stability of these intermediates and guide the exploration of their synthetic utility.
Exploration of Advanced Functional Materials Based on Nitropyridine Scaffolds
The pyridine scaffold is a fundamental component in many functional materials, including ligands for catalysis, and components of polymers and nanomaterials. nih.govresearchgate.netnih.gov The specific electronic properties of the this compound ring, characterized by an electron-deficient aromatic system, make it an intriguing candidate for new materials. Future work could focus on synthesizing oligomers or polymers incorporating this moiety. The presence of the nitro group and chlorine atom provides handles for further chemical modification, allowing for the fine-tuning of the material's electronic and photophysical properties. For instance, nucleophilic aromatic substitution of the chlorine atom could be used to append chromophores or other functional units, leading to materials with applications in sensors, organic electronics, or as novel ligands in catalysis.
| Potential Material Class | Key Feature | Prospective Application |
| Conjugated Polymers | Electron-deficient nitropyridine units | Organic photovoltaics, n-type semiconductors |
| Metal-Organic Frameworks (MOFs) | Nitropyridine as a functionalized linker | Gas storage, catalysis, chemical sensing |
| Photoluminescent Materials | Tunable emission via derivatization | Organic Light-Emitting Diodes (OLEDs) |
Integration with Automation and High-Throughput Experimentation in Organic Synthesis
To accelerate the discovery of new reactions and applications for this compound, the integration of automation and high-throughput experimentation (HTE) is essential. nih.govacs.org Automated synthesis platforms can be employed to rapidly screen a wide array of reaction conditions, catalysts, and substrates, significantly speeding up the optimization of synthetic routes. researchgate.netyoutube.com For example, an automated system could prepare a 96-well plate to test various cross-coupling partners for the substitution of the chlorine atom, allowing for the rapid identification of optimal conditions and the generation of a library of new derivatives. nih.gov This approach not only enhances efficiency but also generates large datasets that can be used for machine learning models to predict reaction outcomes and guide future experimental design. reddit.comacm.org
Q & A
Basic: What spectroscopic techniques are most effective for characterizing 2-Chloro-6-isopropyl-3-nitropyridine?
Answer:
- FTIR and Raman Spectroscopy : Use Fourier-transform infrared (FTIR) to identify functional groups (e.g., nitro, chloro) and Raman spectroscopy to analyze structural conformation. Cross-reference experimental data with quantum chemical calculations (e.g., B3LYP/6-311++G**) to validate vibrational modes .
- NMR : Employ H and C NMR to confirm substitution patterns, though steric hindrance from the isopropyl group may complicate peak assignments. Use deuterated solvents (e.g., CDCl) and compare with computational predictions.
Advanced: How can density functional theory (DFT) predict substitution reactivity in this compound?
Answer:
- Methodology : Optimize molecular geometry using B3LYP/cc-pVTZ to calculate electron density maps. Analyze Fukui indices to identify nucleophilic/electrophilic sites. For example, the nitro group at position 3 may direct substitution to positions 4 or 5 .
- Validation : Compare predicted reaction pathways with experimental outcomes (e.g., Suzuki coupling yields). Adjust solvent polarity in simulations (PCM model) to match experimental conditions.
Basic: What are the critical safety protocols for handling this compound in lab-scale reactions?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat. For spills, wear a self-contained breathing apparatus (SCBA) to avoid inhalation of decomposition gases (e.g., NO) .
- Spill Management : Contain powder spills with plastic sheets, collect mechanically, and dispose as hazardous waste. Avoid aqueous cleanup to prevent hydrolysis .
Advanced: How to resolve discrepancies between experimental and computational vibrational spectra?
Answer:
- Benchmarking : Test multiple DFT functionals (e.g., B3PW91 vs. B3LYP) and basis sets (6-311++G** vs. cc-pVTZ) to identify systematic errors in computational models .
- Experimental Calibration : Use high-purity samples and controlled humidity to minimize artifacts. For nitro-group vibrations, compare with nitrobenzene reference spectra.
Basic: What chromatographic methods ensure purity assessment of this compound?
Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min. Detect at 254 nm for nitro-aromatic absorption.
- GC-MS : Employ a DB-5 column with helium carrier gas. Monitor for impurities like residual isopropyl chloride (retention time ~4.2 min) .
Advanced: What mechanistic insights guide the thermal decomposition of this compound?
Answer:
- Pathway Analysis : Use thermogravimetric analysis (TGA) coupled with FTIR to detect gaseous products (e.g., HCl, NO). Propose a radical-mediated mechanism initiated by homolytic cleavage of the C-Cl bond .
- Kinetic Studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (~120 kJ/mol) and compare with DFT-derived transition states .
Basic: How to optimize nitration conditions for synthesizing this compound?
Answer:
- Reagent Selection : Use fuming HNO/HSO at 0–5°C to minimize over-nitration. Monitor reaction progress via TLC (hexane/ethyl acetate 3:1).
- Workup : Quench with ice, extract with dichloromethane, and purify via recrystallization (ethanol/water) to achieve >95% purity .
Advanced: How do steric effects from the isopropyl group influence regioselectivity in cross-coupling reactions?
Answer:
- Steric Maps : Generate Connolly surfaces using molecular modeling software (e.g., Gaussian) to visualize steric bulk at position 6. Predict hindered reactivity for bulky catalysts (e.g., Pd(PPh)).
- Experimental Validation : Compare coupling yields with/without isopropyl substitution. Use Suzuki-Miyaura conditions (Pd(OAc), KCO) to test aryl boronic acid compatibility .
Basic: What are the storage requirements for this compound?
Answer:
- Conditions : Store in airtight containers under nitrogen at 2–8°C. Avoid light exposure to prevent photodegradation of the nitro group.
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor purity via HPLC .
Advanced: How to design a structure-activity relationship (SAR) study for nitro-group modifications?
Answer:
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., CF) or donating (e.g., OMe) groups at position 3. Assess biological activity (e.g., antimicrobial assays).
- Computational Modeling : Use CoMFA/CoMSIA to correlate electrostatic potentials with activity. Validate with IC values from enzyme inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
